BenchChemオンラインストアへようこそ!

Benzo[d]isothiazole-4-carbaldehyde

Antiproliferative activity Leukemia Schiff base derivatives

Benzo[d]isothiazole-4-carbaldehyde (IUPAC: 1,2-benzothiazole-4-carbaldehyde; CAS 1379259-81-0) is a bicyclic heteroaromatic aldehyde composed of a benzene ring fused to an isothiazole nucleus, bearing a formyl substituent at the 4-position of the benzo ring. With a molecular formula of C₈H₅NOS and a molecular weight of 163.20 g·mol⁻¹, this compound serves as a versatile synthetic intermediate for constructing biologically active molecules, particularly in medicinal chemistry campaigns targeting oncology and anti-infective indications.

Molecular Formula C8H5NOS
Molecular Weight 163.20 g/mol
CAS No. 1379259-81-0
Cat. No. B6598630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]isothiazole-4-carbaldehyde
CAS1379259-81-0
Molecular FormulaC8H5NOS
Molecular Weight163.20 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NSC2=C1)C=O
InChIInChI=1S/C8H5NOS/c10-5-6-2-1-3-8-7(6)4-9-11-8/h1-5H
InChIKeyPBULSLSMTXGBJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]isothiazole-4-carbaldehyde (CAS 1379259-81-0) – Synthetic Utility, Procurement Specifications, and Research Profile for Heterocyclic Building Block Selection


Benzo[d]isothiazole-4-carbaldehyde (IUPAC: 1,2-benzothiazole-4-carbaldehyde; CAS 1379259-81-0) is a bicyclic heteroaromatic aldehyde composed of a benzene ring fused to an isothiazole nucleus, bearing a formyl substituent at the 4-position of the benzo ring . With a molecular formula of C₈H₅NOS and a molecular weight of 163.20 g·mol⁻¹, this compound serves as a versatile synthetic intermediate for constructing biologically active molecules, particularly in medicinal chemistry campaigns targeting oncology and anti-infective indications [1]. The aldehyde functional group at the 4-position enables condensation, nucleophilic addition, and Schiff-base formation reactions that are foundational to lead-generation libraries [1]. Commercially, the compound is supplied at ≥98% purity (HPLC), typically requiring sealed, dry storage at 2–8 °C .

Why Benzo[d]isothiazole-4-carbaldehyde Cannot Be Interchanged with Positional Isomers or Alternative Heterocyclic Aldehydes in SAR-Driven Procurement


Benzo[d]isothiazole-4-carbaldehyde differs from its closest positional isomers—including the 5-carbaldehyde (CAS 1187243-11-3), 6-carbaldehyde (CAS 1516012-10-4), and the benzo[c] fusion isomer (CAS 1824338-01-3)—in the spatial vector, electronic environment, and steric accessibility of the reactive formyl group . While ACD/Labs-predicted bulk physicochemical properties (LogP, density, boiling point) are computed identically across the 4- and 5-regioisomers, these predictions mask the divergent regiospecific reactivity that determines downstream coupling yields, regioselectivity in cycloaddition chemistry, and the three-dimensional presentation of substituents in target binding pockets [1]. Generic substitution without empirical validation therefore risks compromised synthetic efficiency, altered structure–activity relationships (SAR), and procurement of a compound that generates derivatives with unanticipated biological profiles [2].

Quantitative Differentiation Evidence for Benzo[d]isothiazole-4-carbaldehyde vs. Its Closest Analogs – Procurement-Relevant Head-to-Head Data


Cytotoxic Selectivity of Benzo[d]isothiazole-4-carbaldehyde-Derived Schiff Bases Against Leukemia vs. Solid Tumor Cell Lines – Class-Level Comparison with Benzothiazole and Thiazole Analogs

In a systematic three-series study by Vicini et al. (2003), benzo[d]isothiazole Schiff bases—synthesised using the benzo[d]isothiazole-4-carbaldehyde core scaffold as the key aldehyde building block—exhibited uniform growth inhibition across all tested leukaemia cell lines, whereas only a single benzothiazole-derived compound (1e) showed activity against solid tumour-derived lines. The benzo[d]isothiazole series demonstrated marked cytotoxicity with CC₅₀ values of 4–9 µM against human CD4⁺ lymphocytes (MT-4 cells) [1]. This contrasts with the benzothiazole and thiazole Schiff base series, which showed no measurable cytotoxicity under the same assay conditions [1]. Notably, none of the benzo[d]isothiazole derivatives exhibited antiviral activity against HIV-1, HBV, YFV, or BVDV, nor antimicrobial activity against Gram-positive/negative bacteria, mycobacteria, yeast, or mould, establishing a clean selectivity profile for antiproliferative applications [1].

Antiproliferative activity Leukemia Schiff base derivatives

Predicted Physicochemical Identity Between 4-Carbaldehyde and 5-Carbaldehyde Regioisomers – Why Computational Property Filtering Alone Cannot Guide Isomer Selection

ACD/Labs Percepta (v14.00) predicted physicochemical parameters for benzo[d]isothiazole-4-carbaldehyde and its 5-carbaldehyde regioisomer (CAS 1187243-11-3) are computed to be identical across all major descriptors: density (1.4 ± 0.1 g·cm⁻³), boiling point (227.5 ± 22.0 °C at 760 mmHg), flash point (91.4 ± 22.3 °C), enthalpy of vaporization (46.4 ± 3.0 kJ·mol⁻¹), refractive index (1.735), LogP (1.94), LogD at pH 5.5 (1.78), LogD at pH 7.4 (1.79), polar surface area (58 Ų), and H-bond acceptor/donor counts (2/0) . A separate vendor-calculated LogP of 2.1088 for the 4-carbaldehyde shows modest deviation from the ACD/Labs value but is not accompanied by a corresponding vendor-computed value for the 5-isomer to enable direct comparison. This computational degeneracy means that cheminformatics-based virtual screening or property-based filtering cannot discriminate between these regioisomers for procurement purposes; experimental characterization (e.g., ¹H NMR chemical shift of the aldehyde proton, HPLC retention time) is required for identity confirmation .

Physicochemical properties Regioisomer differentiation Computational prediction

Commercial Purity Specification Benchmark: Benzo[d]isothiazole-4-carbaldehyde (≥98%) vs. 5-Carbaldehyde Isomer (97%)

Commercially available benzo[d]isothiazole-4-carbaldehyde is routinely supplied at a certified purity of ≥98% (HPLC), as documented by the ChemScene product datasheet (Cat. No. CS-0777677) . In contrast, the closest positional isomer, benzo[d]isothiazole-5-carbaldehyde (CAS 1187243-11-3), is offered at a standard purity specification of 97% across multiple authorised vendors, including Aladdin (Cat. No. B731468) and ChemSrc-affiliated suppliers . This 1-percentage-point differential may seem modest, but for synthetic applications requiring stoichiometric precision—such as multi-step convergent syntheses with sensitive coupling steps or medicinal chemistry campaigns where minor aldehyde impurities can generate off-target by-products—the higher baseline purity of the 4-carbaldehyde reduces the need for pre-use purification and improves batch-to-batch reproducibility .

Purity specification Procurement Quality control

PD-1/PD-L1 Inhibitor Scaffold Potential – Benzo[d]isothiazole Core Demonstrates Nanomolar Activity Comparable to Lead Benzo-aromatic Series

A 2021 structure–activity relationship (SAR) study demonstrated that novel compounds bearing a benzo[d]isothiazole scaffold—accessible synthetically from benzo[d]isothiazole-4-carbaldehyde and analogous aldehydes—can achieve potent inhibition of the PD-1/PD-L1 protein–protein interaction. The lead compound CH20 exhibited an IC₅₀ of 8.5 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay, while a related series using a ring-fusion strategy produced compound D7 with an IC₅₀ of 5.7 nM against the same target [1]. These values are comparable to the clinical-stage small-molecule PD-L1 inhibitor BMS-202 (used as the starting point for the ring-fusion design) . The benzo[d]isothiazole scaffold thus provides a validated entry point for developing orally bioavailable checkpoint inhibitors, distinguishing it from thiazole or benzothiazole aldehyde scaffolds for which comparable PD-1/PD-L1 SAR data are sparse or absent in the peer-reviewed literature [1].

Immuno-oncology PD-1/PD-L1 Small molecule inhibitor

Recommended Research and Industrial Application Scenarios for Benzo[d]isothiazole-4-carbaldehyde (CAS 1379259-81-0) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Antiproliferative Lead Generation Targeting Haematological Malignancies

Benzo[d]isothiazole-4-carbaldehyde is the preferred aldehyde building block for synthesising Schiff base and hydrazone libraries intended for leukaemia-focused antiproliferative screening. The scaffold's demonstrated ability to confer uniform leukaemia cell line growth inhibition—with CC₅₀ values of 4–9 µM against MT-4 lymphocytes and sparing of antimicrobial targets—provides a documented selectivity starting point that benzothiazole and thiazole aldehyde alternatives do not replicate [1].

Immuno-Oncology Drug Discovery: PD-1/PD-L1 Small-Molecule Inhibitor Synthesis

Programs targeting the PD-1/PD-L1 immune checkpoint should prioritise benzo[d]isothiazole-4-carbaldehyde as a key intermediate for constructing benzo[d]isothiazole-core inhibitors. Published SAR campaigns have demonstrated that this scaffold can yield compounds with IC₅₀ values as low as 5.7–8.5 nM in HTRF binding assays, approaching the potency of clinical benchmarks [2]. The aldehyde handle at the 4-position enables efficient diversification through condensation chemistry.

High-Precision Multi-Step Convergent Synthesis Requiring Stoichiometric Aldehyde Purity

For synthetic sequences where aldehyde stoichiometry is critical (e.g., imine formation with expensive chiral amines, macrocyclisation reactions, or fragment-based covalent inhibitor assembly), the ≥98% commercial purity specification of benzo[d]isothiazole-4-carbaldehyde offers a procurement advantage over the 97%-grade 5-carbaldehyde isomer , potentially eliminating a pre-reaction purification step and improving inter-batch reproducibility.

Regioisomer-Controlled Scaffold-Hopping SAR Studies

When conducting systematic scaffold-hopping exercises to probe the impact of aldehyde positional variation on biological activity, benzo[d]isothiazole-4-carbaldehyde serves as the ortho-substituted benzo-ring reference point. Because computational property predictions are degenerate between 4- and 5-regioisomers , experimentally derived SAR trends from the 4-carbaldehyde series provide uniquely interpretable data that computational filters alone cannot generate, making this isomer essential for rigorous medicinal chemistry SAR tables.

Quote Request

Request a Quote for Benzo[d]isothiazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.